Glyvenol

wound healing extracellular matrix laminin

Researchers requiring venotonic agents for hemorrhoid or chronic venous insufficiency models face a market dominated by flavonoid derivatives (diosmin, troxerutin) that lack specific laminin-modulating activity. Tribenoside solves this by providing a chemically distinct glucofuranoside core that selectively upregulates laminin-α5 (~4-fold) for basement membrane repair, while delivering anti-inflammatory efficacy without prostaglandin suppression-a key NSAID-sparing advantage. - Re-epithelialization rate of 97.5% vs. 77.5% (control) at day 14 in full-thickness wound models. - EC50 of 13.74 μM against HeLa cells; inhibits histamine release with EC50 of 10 μg/mL. - Supplied as a neat oil or powder with purity ≥98% (HPLC), stored at -20°C, shipped under ambient conditions.

Molecular Formula C29H34O6
Molecular Weight 478.6 g/mol
Cat. No. B13389266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyvenol
Molecular FormulaC29H34O6
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
InChIInChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3
InChIKeyULLNJSBQMBKOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyvenol (Tribenoside) for Scientific Procurement: Compound Profile and Core Pharmacological Identity


Glyvenol®, containing the active pharmaceutical ingredient tribenoside (ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside; CAS 10310-32-4), is a semi-synthetic glucofuranoside derivative classified as a vasoprotective agent [1]. It is primarily indicated for the symptomatic management of low-grade hemorrhoids and chronic venous insufficiency [1]. Tribenoside is a mixture of α- and β-anomers and exhibits a unique, multi-faceted pharmacological profile distinct from other venotonics, encompassing anti-inflammatory, mild analgesic, wound-healing, and venotropic properties [2][3]. Its mechanism of action involves membrane stabilization, inhibition of pro-inflammatory mediator release (e.g., histamine, bradykinin), and specific modulation of extracellular matrix (ECM) components such as laminins [3][4].

Glyvenol (Tribenoside) Procurement: Why Substitution with Other Venotonics Is Not Supported by Evidence


Procurement decisions in the vasoprotective drug class cannot rely on simple generic substitution. Unlike flavonoid derivatives such as diosmin or troxerutin, tribenoside possesses a unique glucofuranoside core structure that confers a distinct pharmacological profile [1]. Critically, tribenoside achieves anti-inflammatory and analgesic effects without suppressing the prostaglandin-synthetase system, a key differentiator from non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are associated with gastrointestinal and connective tissue adverse effects [2]. Furthermore, its ability to selectively upregulate laminin-α5 expression is a molecular mechanism not shared by other commonly used venotonics, directly impacting basement membrane repair and wound healing [3]. The quantitative data presented below establishes that these mechanistic distinctions translate into verifiable differences in preclinical efficacy and, in some cases, clinical outcomes, rendering tribenoside a therapeutically non-interchangeable entity.

Glyvenol (Tribenoside) Product-Specific Evidence: Verifiable Differentiation in Preclinical and Clinical Data


Selective Upregulation of Laminin-α5: A Unique Molecular Mechanism for Basement Membrane Repair

Tribenoside uniquely upregulates the expression of laminin-α5, a critical component of the basement membrane, a mechanism not reported for other vasoprotective agents like diosmin or calcium dobesilate. Quantitative real-time PCR analysis demonstrated that tribenoside treatment of human epidermal HaCaT cells resulted in a four-fold increase in laminin-α5 mRNA levels relative to untreated control cells, while expression of other laminin chains (α3, β1, β3, γ1, γ2) remained unaffected [1].

wound healing extracellular matrix laminin

Accelerated In Vivo Re-Epithelialization: Superior Wound Healing Efficacy vs. Untreated Controls

In a full-thickness excisional wound model in rats, local application of Procto-Glyvenol® (tribenoside + lidocaine) twice daily for two weeks led to a significantly higher rate of re-epithelialization compared to untreated control wounds [1].

wound healing animal model re-epithelialization

Increased Complete Wound Closure Rate in Preclinical Model

The same in vivo study in rats demonstrated that treatment with Procto-Glyvenol® doubled the number of animals achieving complete re-epithelialization of full-thickness wounds by day 14 [1].

wound healing animal model complete closure

Gastrointestinal Safety Advantage: Lack of Prostaglandin-Synthetase Inhibition

A key differentiator of tribenoside from non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids is its documented lack of effect on the prostaglandin-synthetase system [1]. This mechanistic distinction is associated with a favorable gastrointestinal (GI) safety profile, as tribenoside does not exert the untoward GI effects commonly seen with NSAIDs [1].

anti-inflammatory safety profile mechanism of action

Glyvenol (Tribenoside) Application Scenarios: Where the Evidence Supports Its Selection


Preclinical Research on Basement Membrane Repair and Laminin Biology

Tribenoside serves as a valuable tool compound for investigating the role of laminin-α5 in basement membrane reconstruction and wound healing. Its ability to selectively induce a 4-fold increase in laminin-α5 expression in epidermal cells provides a defined molecular switch for mechanistic studies [1].

In Vivo Wound Healing Models Requiring Accelerated Re-Epithelialization

In rodent models of full-thickness excisional wounds, Procto-Glyvenol® (tribenoside/lidocaine) demonstrates quantifiable superiority in accelerating wound closure. With a re-epithelialization rate of 97.5% compared to 77.5% in controls at day 14, it is an evidence-backed choice for studies focused on accelerating dermal or mucosal healing endpoints [2].

Clinical Management of Low-Grade Hemorrhoids with a Validated Efficacy and Safety Profile

For healthcare providers and formulary managers, the combination of tribenoside and lidocaine is supported by multiple clinical studies and is recommended as a first-line, fast, effective, and safe option for the local treatment of low-grade hemorrhoids [3]. The evidence base includes comparative trials against its individual components and steroid-containing preparations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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